4-(bromomethyl)phenyl fluoranesulfonate
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Overview
Description
4-(bromomethyl)phenyl fluoranesulfonate is an organic compound that features a benzene ring substituted with a bromomethyl group and a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)phenyl fluoranesulfonate typically involves the bromination of a suitable precursor, such as 4-fluorosulfonyloxybenzene. The bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(Azidomethyl)-4-fluorosulfonyloxybenzene .
Scientific Research Applications
4-(bromomethyl)phenyl fluoranesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It may be used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)phenyl fluoranesulfonate involves its ability to act as an electrophile in chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The fluorosulfonyloxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the fluorosulfonyloxy group.
4-Fluorobenzyl Bromide: Similar but without the sulfonyloxy group.
Uniqueness
4-(bromomethyl)phenyl fluoranesulfonate is unique due to the presence of both the bromomethyl and fluorosulfonyloxy groups, which confer distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
1-(bromomethyl)-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPPVKVXRVDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2123483-82-7 |
Source
|
Record name | 4-(bromomethyl)phenyl fluoranesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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